molecular formula C17H13N3O2S2 B3001058 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1019151-39-3

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B3001058
CAS No.: 1019151-39-3
M. Wt: 355.43
InChI Key: KPWZRWSIEGXQFQ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been explored for its potential in synthesizing novel fused thiazolo and pyrimidinone derivatives. Specifically, reactions involving α-haloketones, chloroacetonitrile, and DMAD have led to the formation of these derivatives, showcasing its versatility in organic synthesis. The synthesized products displayed cytotoxic activity against specific carcinoma cell lines, indicating their potential application in developing anticancer drugs (Abbas et al., 2015).

Anticancer Activity

Several studies have focused on synthesizing new derivatives of the compound and evaluating their antitumor activity. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized, with many showing potent anticancer activity against various human cancer cell lines, suggesting the compound's significance in anticancer drug development (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activity

Compounds derived from the compound have shown promising antibacterial and antifungal activities. Specific derivatives have demonstrated higher antifungal activity than standard drugs against certain Candida species, and some have shown effective antibacterial properties, marking their potential as new antimicrobial agents (Kahveci et al., 2020).

ROCK Inhibition for Drug Discovery

The compound has been instrumental in discovering new classes of ROCK inhibitors, with derivatives exhibiting significant inhibition of ROCK I and ROCK II activities. This discovery is crucial for drug development targeting ROCKs, which are involved in various physiological processes (Miao et al., 2020).

Corrosion Inhibition

Derivatives of the compound have been investigated for their corrosion inhibition properties on carbon steel in specific acidic solutions. The studies have shown that these derivatives act as mixed-type inhibitors and adhere to specific adsorption isotherms, highlighting their potential application in corrosion protection (Abdallah et al., 2018).

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-22-11-6-4-10(5-7-11)9-20-16(21)14-13(19-17(20)23)12-3-2-8-18-15(12)24-14/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWZRWSIEGXQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.